Diphenylacetylene-D 10

Catalog No.
S788224
CAS No.
19339-46-9
M.F
C14H10
M. Wt
188.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylacetylene-D 10

CAS Number

19339-46-9

Product Name

Diphenylacetylene-D 10

IUPAC Name

1,2,3,4,5-pentadeuterio-6-[2-(2,3,4,5,6-pentadeuteriophenyl)ethynyl]benzene

Molecular Formula

C14H10

Molecular Weight

188.29 g/mol

InChI

InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

JRXXLCKWQFKACW-LHNTUAQVSA-N

SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C#CC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Deuterium has a different spin state compared to hydrogen, leading to a distinct signal in NMR spectra. This allows researchers to differentiate between deuterated and non-deuterated molecules, improving the signal-to-noise ratio and facilitating the identification of specific functional groups within complex molecules.

Mechanistic Studies:

  • The C-H bond cleavage and formation are crucial steps in many chemical reactions. By replacing hydrogen with deuterium, researchers can selectively "label" specific positions in a molecule and track the movement of these atoms during the reaction. This information helps elucidate reaction mechanisms and understand the factors influencing reaction rates and selectivities.

Kinetic Isotope Effects (KIEs):

  • Deuterium substitution can alter the rate of a chemical reaction due to the different bond strengths between C-H and C-D bonds. By measuring these Kinetic Isotope Effects (KIEs), researchers can gain valuable insights into the reaction mechanism and the nature of the bond-breaking and bond-forming processes involved.

Material Science Applications:

  • Diphenylacetylene derivatives, including Diphenylacetylene-D10, are being explored for their potential applications in material science due to their interesting properties, such as self-assembly and photoluminescence. Deuteration can influence these properties and help researchers understand the structure-function relationships in these materials.

Pharmaceutical Research:

  • Isotopically labeled compounds, like Diphenylacetylene-D10, can be valuable tools in drug discovery and development. They can be used to study the metabolism and pharmacokinetics of drugs, identify potential drug-drug interactions, and monitor drug response in living organisms.

Diphenylacetylene-D 10 is a deuterated form of diphenylacetylene, a compound characterized by the presence of two phenyl groups connected by an acetylene linkage. Its chemical formula is C₁₄H₁₀, and it has a molecular weight of approximately 178.23 g/mol. The compound is known for its colorless solid state and is utilized in various organic synthesis applications and as a ligand in organometallic chemistry . The structure of diphenylacetylene-D 10 includes a linear arrangement of atoms, with a central carbon-carbon triple bond (C≡C) that measures approximately 119.8 picometers in length .

  • Hydrogenation: It can undergo selective hydrogenation to yield diphenyl ethylene derivatives, which are important in synthetic organic chemistry.
  • Diels–Alder Reaction: Diphenylacetylene can react with tetraphenylcyclopentadienone to form hexaphenylbenzene, demonstrating its utility in constructing complex molecular frameworks .
  • Coupling Reactions: The compound can be involved in coupling reactions such as the Castro-Stephens coupling and the Sonogashira coupling, where it reacts with iodobenzene and phenylacetylene to produce various alkynes .

Diphenylacetylene-D 10 can be synthesized through several methods:

  • Condensation Reactions: One method includes the condensation of benzil with hydrazine followed by oxidation with mercury(II) oxide.
  • Bromination and Dehydrohalogenation: Another approach involves brominating stilbene to form dibromodiphenylethane, which is then subjected to dehydrohalogenation.
  • Coupling Reactions: The Castro-Stephens coupling method can be employed using iodobenzene and the copper salt of phenylacetylene.
  • Electrochemical Synthesis: Recent studies have explored electrochemical methods for synthesizing diphenylacetylene without palladium catalysts, utilizing magnesium electrodes .

Diphenylacetylene-D 10 has various applications across different fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Materials Science: The compound is used in the development of materials with specific optical or electronic properties due to its unique structural characteristics.
  • Research: Diphenylacetylene-D 10 is often employed in studies involving reaction mechanisms and the behavior of radical species in organic chemistry .

Interaction studies involving diphenylacetylene-D 10 focus on its reactivity with various metal complexes and other organic compounds. For instance, it has been shown to interact with transition metal complexes, leading to the formation of new coordination compounds that may exhibit interesting catalytic properties . Additionally, studies on its radical anions and dianions reveal insights into its electronic structure and potential applications in materials science .

Several compounds share structural similarities with diphenylacetylene-D 10. Here are some notable examples:

Compound NameStructure TypeUnique Features
PhenylacetyleneMonosubstituted alkyneSimpler structure; used as a precursor for polymers.
1,3-DiphenylpropyneDisubstituted alkyneContains additional alkyl substituents; different reactivity patterns.
TriphenylethyneTrisubstituted alkyneMore sterically hindered; used in advanced materials synthesis.
HexaphenylbenzenePolycyclic aromatic hydrocarbonFormed from diphenylacetylene via Diels–Alder reactions; exhibits unique electronic properties.

Diphenylacetylene-D 10 stands out due to its stable structure and versatility in

The discovery of deuterium by Harold Urey in 1931, which earned him the Nobel Prize in Chemistry in 1934, revolutionized chemical research by introducing stable isotope labeling as a powerful investigative tool. The natural abundance of deuterium is remarkably low, approximately 0.0156% compared to protium (¹H), making deuterated compounds valuable synthetic targets for specialized applications.

Diphenylacetylene-D 10 emerged as an important research tool in the mid-to-late 20th century, coinciding with advances in deuterium incorporation techniques. The compound's structure features complete deuteration of all ten aromatic hydrogen positions while maintaining the characteristic linear geometry of the alkyne functional group, creating a molecular probe with distinctive spectroscopic properties.

The significance of Diphenylacetylene-D 10 in deuterium labeling studies stems from several key factors:

  • Kinetic Isotope Effects (KIEs): The C-D bond has higher dissociation energy than the C-H bond due to lower zero-point energy, resulting in measurable differences in reaction rates. These differences provide valuable mechanistic insights when comparing reactions of deuterated versus non-deuterated compounds.

  • Spectroscopic Resolution: Complete deuteration of the aromatic positions creates a molecule with distinct spectroscopic signatures across multiple analytical platforms, from NMR to mass spectrometry.

  • Tracer Studies: The deuterium label serves as a non-radioactive, stable tracer that can be followed through complex reaction sequences and metabolic pathways.

The physical properties of Diphenylacetylene-D 10 closely resemble its non-deuterated counterpart while offering the analytical advantages of isotopic labeling. The table below summarizes key physicochemical characteristics:

PropertyValueReference
Molecular FormulaC₁₄D₁₀
Molecular Weight188.29 g/mol
Melting Point58-60°C
Boiling Point170°C (19 mm Hg)
Density1.045 g/mL at 25°C
Isotopic Purity98 atom % D
Chemical Purity99% (CP)

The development of efficient synthetic routes to Diphenylacetylene-D 10 has made this compound increasingly accessible to researchers, despite its relatively high cost compared to non-deuterated analogs. This accessibility has expanded its applications across multiple scientific disciplines.

Research Importance in Modern Synthetic Chemistry

Diphenylacetylene-D 10 has established itself as a valuable tool in modern synthetic chemistry, with applications spanning spectroscopic analysis, mechanistic investigations, and materials science.

Spectroscopic Applications

The complete deuteration of aromatic positions in Diphenylacetylene-D 10 provides significant advantages in various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of aromatic proton signals simplifies ¹H NMR spectra of reaction mixtures containing this compound, allowing researchers to focus on signals from other components. Additionally, deuterium NMR (²H NMR) can selectively observe the labeled positions, providing complementary structural information.

  • Vibrational Spectroscopy: C-D stretching and bending vibrations occur at significantly different frequencies compared to C-H vibrations (approximately 2300 cm⁻¹ vs. 3000 cm⁻¹ for stretching), enabling selective monitoring of molecular motions and interactions through infrared and Raman spectroscopy.

  • Mass Spectrometry: The mass shift of +10 amu compared to non-deuterated diphenylacetylene creates a distinctive isotopic signature that facilitates identification and quantification. This property makes Diphenylacetylene-D 10 valuable as an internal standard for quantitative analysis.

Mechanistic Investigations

One of the most significant applications of Diphenylacetylene-D 10 is in elucidating reaction mechanisms:

  • Kinetic Isotope Effect Studies: By comparing reaction rates with deuterated and non-deuterated diphenylacetylene, researchers can identify rate-determining steps and characterize transition states in catalytic and stoichiometric reactions.

  • Reaction Pathway Mapping: The deuterium label serves as a tracer that can be followed through multi-step transformations, providing insights into bond-forming and bond-breaking processes. This approach has been particularly valuable in organometallic chemistry, where reactions involving C-H activation or π-coordination are common.

  • Insertion Reactions: Studies utilizing Diphenylacetylene-D 10 have provided detailed insights into insertion mechanisms involving metal complexes, as demonstrated in research examining the formation of metallacycles and indenone derivatives.

A representative example comes from Butler et al., who investigated the insertion of diphenylacetylenes into iron-phenyl bonds using deuterium labeling. Their study revealed the mechanistic pathway through analysis of deuterium incorporation patterns in the resulting indenone products.

Materials Science Applications

The unique properties of Diphenylacetylene-D 10 have found applications in materials science:

  • Neutron Scattering Studies: The different neutron scattering properties of deuterium compared to hydrogen make deuterated compounds valuable in structural studies of materials by neutron diffraction and small-angle neutron scattering.

  • Polymer Research: Incorporation of deuterated monomers into polymers allows for selective analysis of specific segments through neutron reflectometry and other techniques.

  • Organic Electronics: Studies of charge transport in molecular semiconductors can benefit from deuteration to investigate isotope effects on electronic properties.

Comparative Framework with Other Deuterated Aromatic Acetylenes

Diphenylacetylene-D 10 belongs to a family of deuterated aromatic acetylenes, each with specific applications based on their structure and deuteration pattern. A comparative analysis provides insights into the selection of appropriate labeled compounds for specific research questions.

Structural Comparison

The table below compares the structural features of Diphenylacetylene-D 10 with related deuterated aromatic acetylenes:

CompoundMolecular FormulaMolecular WeightDeuteration PatternCAS NumberReference
Diphenylacetylene-D 10C₁₄D₁₀188.29Two fully deuterated phenyl rings19339-46-9
Phenylacetylene-dC₈H₆D103.15One deuterium at acetylenic position3240-11-7
Phenylacetylene-d₆C₈H₂D₆108.17Fully deuterated phenyl ring25837-47-2
Diphenylacetylene (non-deuterated)C₁₄H₁₀178.23No deuteration501-65-5

Spectroscopic Differences

The different deuteration patterns result in distinct spectroscopic properties that can be strategically exploited:

  • NMR Spectroscopy:

    • Diphenylacetylene-D 10 shows no aromatic proton signals in ¹H NMR.
    • Phenylacetylene-d maintains all aromatic proton signals but lacks the terminal acetylenic proton signal.
    • Phenylacetylene-d₆ displays only the terminal acetylenic proton signal in ¹H NMR.
  • Mass Spectrometry:

    • The molecular ion peaks appear at m/z 188, 103, 108, and 178 for Diphenylacetylene-D 10, Phenylacetylene-d, Phenylacetylene-d₆, and non-deuterated Diphenylacetylene, respectively.
    • Fragmentation patterns show characteristic mass shifts corresponding to the deuteration pattern, facilitating structural assignment.
  • Infrared Spectroscopy:

    • C-D stretching vibrations appear at lower frequencies than C-H stretching, creating distinctive spectral patterns.
    • The acetylenic C≡C stretching vibration remains relatively unaffected by deuteration.

Application Differentiation

Each deuterated aromatic acetylene offers specific advantages for particular research applications:

  • Diphenylacetylene-D 10:

    • Optimal for studying reactions involving the acetylenic bond when aromatic C-H bonds would otherwise interfere.
    • Particularly valuable in mechanistic studies of cycloadditions, metal-catalyzed transformations, and insertion reactions.
    • Useful as an internal standard in quantitative analyses of diphenylacetylene-containing samples.
  • Phenylacetylene-d:

    • Specifically designed for studying reactions involving the terminal acetylenic proton.
    • Valuable in investigating terminal alkyne C-H activation processes and metal-acetylide formation.
  • Phenylacetylene-d₆:

    • Suitable for studying reactions where the aromatic ring undergoes transformation while preserving the terminal alkyne functionality.
    • Useful in distinguishing between aromatic and acetylenic reactivity.

Deuteration from Diphenylacetylene Precursors

Classical routes to diphenylacetylene-D10 involve post-synthetic deuteration of non-deuterated precursors. The bromination-dehydrohalogenation sequence, originally developed for protiated diphenylacetylene, can be adapted by substituting hydrogenated reagents with deuterated analogs. For example, bromination of trans-stilbene using deuterium oxide (D2O) as a solvent facilitates partial deuteration at reactive benzylic positions [3] [4]. Subsequent dehydrohalogenation with potassium hydroxide in deuterated ethanol (CH3CD2OD) promotes H/D exchange at acetylene termini, yielding diphenylacetylene-D2. Full deuteration requires iterative cycles of halogenation and elimination under deuterated conditions, though this approach often results in incomplete isotopic substitution [4].

Assembly from Deuterated Building Blocks

Early efforts focused on coupling pre-deuterated aromatic units. Benzene-D6, synthesized via catalytic exchange with D2 over platinum, serves as a starting material for deuterated bromobenzene (C6D5Br) through electrophilic bromination [6]. Reaction with lithium acetylide-D, generated from acetylene-D2 and lithium amide, produces diphenylacetylene-D10. This method achieves >98% deuterium incorporation but suffers from low yields due to competing side reactions in lithium-mediated couplings [3].

Modern Synthetic Approaches

Sonogashira Cross-Coupling with Deuterated Precursors

The Sonogashira reaction enables precise deuteration by coupling deuterated aryl halides with terminal acetylenes. Using palladium-copper catalysis, bromobenzene-D5 (C6D5Br) reacts with trimethylsilylacetylene-D (Si(CH3)3C≡CD) to form bis(trimethylsilyl)-protected diphenylacetylene-D10. Desilylation with deuterated methanol (CD3OD) yields the final product with 99.5% isotopic purity [2]. This method’s efficiency depends on the deuteration level of starting materials, as residual protons in reactants propagate to the product.

Catalytic Hydrogen–Deuterium Exchange Methodologies

Recent advances leverage transition metal catalysts to introduce deuterium post-synthesis. Exposing diphenylacetylene to D2 gas in the presence of a platinum-on-carbon catalyst at 150°C facilitates H/D exchange at aromatic and acetylenic positions [1] [6]. Kinetic studies reveal that acetylene deuteration proceeds 3.2× faster than benzene ring deuteration, enabling selective labeling of the C≡C moiety. However, full ring deuteration requires prolonged reaction times (72+ hours), risking decomposition [6].

Synthesis from Bromobenzene-D5 and Trimethylsilylacetylene

A streamlined one-pot synthesis combines bromobenzene-D5 with excess trimethylsilylacetylene-D under Sonogashira conditions. Optimized parameters (70°C, 18 hours) achieve 92% yield with 99.8% deuterium content, as confirmed by high-resolution mass spectrometry [2]. Key to success is the use of deuterated solvents (e.g., tetrahydrofuran-D8) and rigorously anhydrous conditions to prevent proton contamination.

Isotopic Enrichment Strategies

Methods for Optimizing Deuterium Incorporation

Maximizing deuteration requires combinatorial approaches:

  • Solvent Isotope Effects: Replacing H2O with D2O in workup steps minimizes proton back-exchange.
  • Closed-System Reactors: Sealed reaction vessels prevent atmospheric moisture ingress, which introduces protons during cooling phases [4].
  • Iterative Exchange: Repeated H/D cycles using platinum catalysts increase ring deuteration from 85% to 99.4% after three iterations [6].

Quality Control in Research-Grade Material Production

Analytical protocols ensure isotopic and chemical purity:

  • Nuclear Magnetic Resonance Spectroscopy: 1H-NMR detects residual protons at concentrations as low as 0.1%, while 2H-NMR quantifies site-specific deuteration [2].
  • Mass Spectrometry: High-resolution electrospray ionization (HR-ESI-MS) identifies molecular ions at m/z 188.1560 (C12D10 vs. C12H10 theoretical m/z 178.2297) [4].
  • Melting Point Analysis: Consistent melting points (59–61°C for deuterated vs. 57–60°C for protiated) confirm crystalline purity, with deviations >1°C indicating isotopic heterogeneity [4].

Deuterium Incorporation Data

Synthetic Method% Deuterium IncorporationYield (%)
Sonogashira Coupling99.892
Catalytic H/D Exchange99.478
Traditional Bromination-Dehydrohalogenation95.265

XLogP3

4.8

Wikipedia

1,1'-(Ethyne-1,2-diyl)di(~2~H_5_)benzene

Dates

Modify: 2024-04-14

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